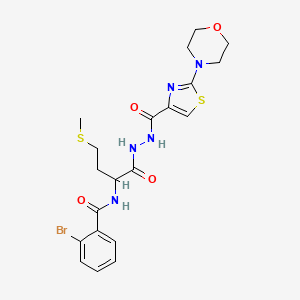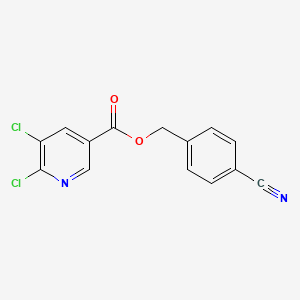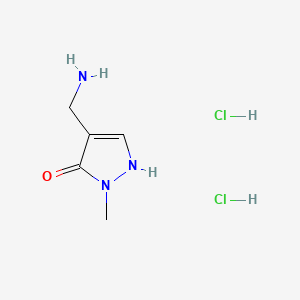
4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride typically involves the reaction of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Steps: Such as crystallization or recrystallization to obtain the pure dihydrochloride salt.
Quality Control: Ensuring the purity and consistency of the final product through analytical techniques like HPLC or NMR.
化学反应分析
Types of Reactions
4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the amino group to form corresponding amines.
Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways or metabolic pathways that are modulated by the compound.
相似化合物的比较
Similar Compounds
4-(aminomethyl)benzoic acid: An antifibrinolytic agent with similar structural features.
4-aminopyridine: A potassium channel blocker used in the treatment of neurological disorders.
Uniqueness
4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
属性
分子式 |
C5H11Cl2N3O |
|---|---|
分子量 |
200.06 g/mol |
IUPAC 名称 |
4-(aminomethyl)-2-methyl-1H-pyrazol-3-one;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-8-5(9)4(2-6)3-7-8;;/h3,7H,2,6H2,1H3;2*1H |
InChI 键 |
RJBLOHSYAWPWDR-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=CN1)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


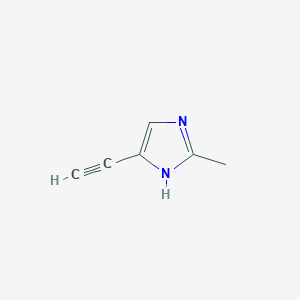
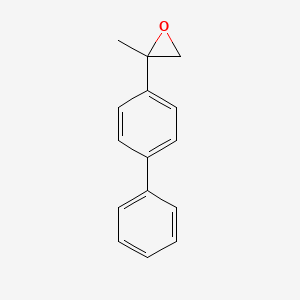
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
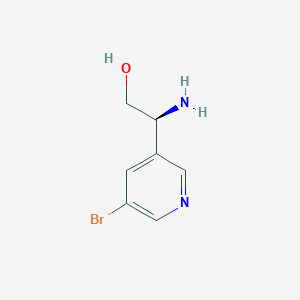
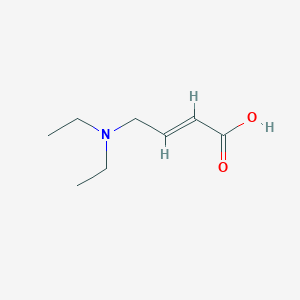
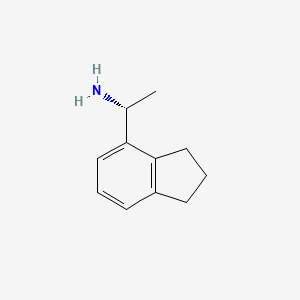


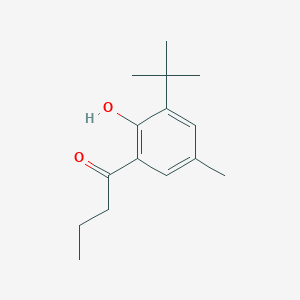
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
